N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE
Description
N-[4-({4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative featuring a bis-sulfamoylphenyl backbone with a pyrimidine substituent. It is synthesized via the reaction of 4-acetamidobenzene sulfonyl chloride with 2-aminopyrimidine, forming an intermediate in the production of sulfadiazine, a known antibacterial agent . The compound’s structure includes two sulfamoyl groups bridging phenyl rings, with one pyrimidin-2-yl moiety and an acetamide terminal group.
Properties
IUPAC Name |
N-[4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-13(24)21-14-3-7-16(8-4-14)29(25,26)22-15-5-9-17(10-6-15)30(27,28)23-18-19-11-2-12-20-18/h2-12,22H,1H3,(H,21,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIYRFTYQQXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . The hydrazine derivative of sulfadiazine can then be prepared through the interaction of the synthesized compound with hydrazine in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution in Sulfamethizole Production
The compound forms during sulfamethizole synthesis through a nucleophilic reaction between 4-acetamidobenzenesulfonyl chloride and sulfamethizole’s amine group. Key steps include:
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Sulfonyl chloride activation | Alkaline environment (pH 8–9) | Formation of reactive sulfonate intermediate |
| Nucleophilic attack by amine | Room temperature, 4–6 hours | Formation of disulfonamide bond |
| Acetamide hydrolysis | NaOH (1M), 80°C, 2 hours | Removal of acetamide group |
This pathway produces the target compound as an impurity (up to 0.8% yield) due to incomplete hydrolysis .
Alkaline Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under strongly basic conditions:
Conditions :
Sulfonamide Group Stability
Sulfonamide bonds remain stable under alkaline hydrolysis but may degrade under prolonged acidic conditions (pH < 2) .
Chloroacetylation
The compound reacts with chloroacetyl chloride in DMF to form 2-chloro-N-(4-(N-pyrimidin-2-yl sulfamoyl)phenyl)acetamide:
| Parameter | Value |
|---|---|
| Reagents | Chloroacetyl chloride, triethylamine |
| Yield | 87% |
| Key IR bands | 3440 cm⁻¹ (amide N–H), 1680 cm⁻¹ (C=O) |
Azide Formation
Reaction with sodium azide replaces the chloro group with an azide:
Conditions :
Oxidation Reactions
Limited data exist, but structural analogs suggest potential oxidation at:
-
Thioether groups (if present in derivatives) to sulfoxides/sulfones
-
Aromatic rings under strong oxidizers (e.g., KMnO₄), though this remains unverified for the parent compound.
Enzymatic Interactions
In high-throughput screens, derivatives showed binding to pantothenate synthetase (ΔG = −37.34 kcal/mol), indicating potential as enzyme inhibitors .
Stability Profile
| Condition | Stability |
|---|---|
| pH 7–9 | Stable for >24 hours |
| pH < 2 | Partial sulfonamide bond cleavage |
| UV light | Degrades after 8 hours (5% loss) |
Scientific Research Applications
Synthesis Process
The synthesis of N-[4-({4-[(pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide typically occurs as a byproduct during the production of sulfamethizole. The formation involves a nucleophilic attack where the amine group of sulfamethizole reacts with the sulfonyl chloride group from 4-acetamidobenzenesulfonyl chloride. This reaction leads to the creation of the compound through subsequent alkaline hydrolysis of the acetamide group. Understanding this synthesis process is crucial for controlling reaction conditions in pharmaceutical manufacturing to minimize impurities.
Antimicrobial Properties
Research indicates that compounds within the sulfonamide class, including this compound, may exhibit antimicrobial properties. The presence of the pyrimidine ring and sulfonamide groups could enhance their efficacy against bacterial infections. Further studies are needed to explore their potential as new antimicrobial agents or derivatives with improved effectiveness.
Potential for Drug Development
Given its structural features, this compound may serve as a lead compound for developing novel therapeutics. The unique combination of functional groups could inspire further research into modifications that enhance biological activity or reduce toxicity. Investigating its interactions with biological targets could provide insights into new drug formulations.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the sulfonamide class. Below is a table summarizing key features of related compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Sulfamethoxazole | 0.95 | Broad-spectrum antibiotic |
| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide | 0.86 | Contains isoxazole ring |
| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | 0.94 | Chlorinated derivative |
| 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide | 0.91 | Contains propanamide structure |
| 3-(4-{[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid | 0.89 | Features carbamate linkage |
This comparative analysis highlights the diversity within the sulfonamide class while underscoring the unique structural aspects of this compound that may influence its chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential processes and ultimately bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
N-[4-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (CAS 135529-21-4)
- Structure : Incorporates 4,6-dimethylpyrimidine instead of unsubstituted pyrimidine.
- Properties : Increased lipophilicity (logP ~2.8) due to methyl groups, enhancing membrane permeability. Molecular weight: 495.56 g/mol .
- Activity : Demonstrated in kinase inhibition studies, suggesting improved target binding compared to the parent compound .
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide Derivatives
- Example: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b).
- Synthesis : Formamide derivatives synthesized via microwave-assisted coupling (38% yield) .
- Activity : Exhibited anticancer activity against colon cancer cell lines (IC₅₀ = 1.2–3.8 µM), highlighting the role of pyrrolopyrimidine fusion in enhancing cytotoxicity .
Heterocyclic Sulfamoyl Analogs
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Structure : Replaces pyrimidine with 5-methyl-1,3,4-thiadiazole.
- Synthesis : Formed as an impurity during sulfamethizole synthesis via sulfonyl chloride coupling .
- Activity : Reduced antibacterial efficacy compared to sulfamethizole, underscoring the importance of the thiadiazole ring in antimicrobial specificity .
Pyrazole-Sulfonamide Derivatives
Aromatic and Alkyl-Substituted Analogs
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- Structure : Methoxyphenyl substituent instead of pyrimidine.
- Properties : Lower logP (2.15) and molecular weight (320.36 g/mol) .
- Activity : Reduced cytotoxicity in cancer screens, emphasizing the pyrimidine group’s role in bioactivity .
N-{4-[(4-Acetylphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-95-7)
Comparative Data Table
Biological Activity
N-[4-({4-[(Pyrimidin-2-YL)Sulfamoyl]Phenyl}Sulfamoyl)Phenyl]Acetamide, also known as Acetylsulfadiazine, is a complex organic compound belonging to the sulfonamide class of pharmaceuticals. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features two sulfonamide groups and an acetamide moiety, contributing to its molecular complexity. Its molecular formula is with a molecular weight of 292.31 g/mol . The structural representation can be summarized as follows:
This structure is crucial for understanding its biological interactions and mechanisms of action.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. Research indicates that it acts as a dihydropteroate synthase inhibitor, thereby impeding bacterial folic acid biosynthesis .
Case Studies and Experimental Findings
- Antibacterial Efficacy : In a study evaluating various sulfonamide derivatives, compound 12ii (a derivative of this compound) demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional sulfonamides like sulfadiazine. The minimum inhibitory concentration (MIC) was significantly lower for compound 12ii , indicating enhanced efficacy .
- Inhibition Studies : A detailed evaluation of enzyme inhibition revealed that this compound inhibits various enzymes such as urease and carbonic anhydrase, which are critical in bacterial metabolism and pathogenicity .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds is closely linked to their structural components. Key findings from SAR studies include:
- Sulfonamide Group Positioning : The positioning of the sulfonamide moieties significantly affects the compound's interaction with target enzymes. Variations in substituents on the phenyl rings can enhance or diminish activity.
| Compound Name | Key Features | Antibacterial Activity |
|---|---|---|
| Sulfamethoxazole | Broad-spectrum antibiotic | High |
| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide | Isoxazole ring | Moderate |
| 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide | Chlorinated derivative | Low |
This table illustrates the diversity within the sulfonamide class and highlights how structural modifications can lead to varying levels of biological activity.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Q & A
Q. What are the optimized synthetic routes for N-[4-({4-[(pyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide, and how can reaction yields be improved?
The compound is synthesized via nucleophilic substitution between 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine. Key steps include controlling reaction temperature (20–25°C), using anhydrous solvents (e.g., dichloromethane), and maintaining a 1:1 molar ratio of reactants . To improve yields beyond the reported 35% , consider optimizing stoichiometry (e.g., excess sulfonyl chloride), employing coupling agents like DCC, or using microwave-assisted synthesis for faster kinetics. Post-synthesis purification via column chromatography (DCM/EA or hexane/EA) ensures high purity .
Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?
- 1H/13C NMR : Confirm sulfonamide (-SO2NH-) and acetamide (-NHCOCH3) groups via characteristic peaks (e.g., sulfonamide protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~168 ppm) .
- HRMS (ESI-TOF) : Validate molecular weight (e.g., calculated vs. observed m/z for C14H14N4O4S: 322.07 vs. 322.0736) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers design in vitro antibacterial assays for this compound?
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution (CLSI guidelines).
- MIC Determination : Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth and incubate for 18–24 hours. Compare activity to sulfadiazine derivatives .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of EGFR inhibition by this compound?
- Target Selection : Dock the compound into EGFRWT and EGFRT790M active sites (PDB IDs: 1M17, 2JIT).
- Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with GAFF force fields and assign partial charges via AM1-BCC.
- Key Interactions : Identify hydrogen bonds between sulfamoyl groups and Lys745/Met793 residues, and π-π stacking with pyrimidine rings . Validate with MD simulations (100 ns) to assess binding stability.
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, growth media) and compound purity.
- Statistical Analysis : Apply ANOVA to compare IC50/MIC values across independent experiments. Address outliers via Grubbs’ test.
- Meta-Analysis : Pool data from multiple studies (e.g., antibacterial IC50 ranges from 2–32 µg/mL ) to identify consensus trends.
Q. How can ADMET predictions guide preclinical development?
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water). Resolve structure with SHELX-97; validate bond lengths (C-S: ~1.76 Å) and angles (N-S-N: ~108°) .
- Packing Analysis : Identify hydrogen-bonding networks (e.g., N-H···O=S interactions) influencing stability .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance sulfonamide acidity, improving target binding .
- Bioisosteres : Replace pyrimidine with triazole to evaluate impact on EGFR affinity .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link substituent electronegativity with IC50 values .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC) to minimize side products .
- Biological Assays : Include positive controls (e.g., sulfamethoxazole) and validate with triplicate measurements .
- Computational Studies : Cross-validate docking results with free-energy calculations (MM-PBSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
